molecular formula C32H44N2O9 B611037 Streptolydigin CAS No. 7229-50-7

Streptolydigin

Cat. No.: B611037
CAS No.: 7229-50-7
M. Wt: 600.7 g/mol
InChI Key: KVTPRMVXYZKLIG-HYUQTWEOSA-N
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Description

Streptolydigin (Stl) is a natural antibiotic that inhibits nucleic acid chain elongation by binding to bacterial RNA polymerase. It effectively halts RNA synthesis within bacterial cells, making it a potent antimicrobial agent. Notably, this compound selectively targets bacterial RNA polymerase without affecting eukaryotic RNA polymerase .

Preparation Methods

Synthetic Routes:: Streptolydigin can be synthesized through various routes, but one common method involves the following steps:

    Formation of the Tetramic Acid Core: Starting from a suitable precursor, a series of chemical transformations lead to the formation of the tetramic acid core of this compound.

    Functionalization and Oxidation: Further reactions introduce functional groups and oxidize specific positions to yield the final compound.

Industrial Production:: Industrial production of this compound involves fermentation by Streptomyces species. These bacteria naturally produce this compound, which can then be isolated and purified for pharmaceutical use.

Chemical Reactions Analysis

Streptolydigin undergoes several chemical reactions:

    Oxidation: It can be oxidized at specific sites, leading to modified derivatives.

    Substitution: Reactions involving substitution of functional groups occur, affecting its biological activity.

    Reduction: Although less common, reduction reactions may also occur.

Common reagents and conditions used in these reactions vary based on the specific synthetic pathway. Major products formed include derivatives with altered pharmacological properties.

Scientific Research Applications

Streptolydigin has diverse applications:

    Antibacterial Activity: It exhibits potent antibacterial effects against Gram-positive bacteria.

    Chemical Biology: Researchers use this compound to study transcription processes and RNA polymerase inhibition.

    Drug Development: Its unique mechanism of action makes it an interesting lead compound for developing novel antibiotics.

Comparison with Similar Compounds

Streptolydigin stands out due to its selective inhibition of bacterial RNA polymerase. Similar compounds include rifampicin (which also targets RNA polymerase) and other tetramic acid antibiotics.

Properties

CAS No.

7229-50-7

Molecular Formula

C32H44N2O9

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-2-[(2S,4E)-4-[(2E,4E)-6-[(1R,3R,4S,5R,8R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]-1-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]-3,5-dioxopyrrolidin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1

InChI Key

KVTPRMVXYZKLIG-HYUQTWEOSA-N

SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

Isomeric SMILES

C[C@H]1[C@H]2C=C[C@@]3(CO3)[C@](O2)(O[C@@H]1C(C)/C=C(\C)/C=C/C(=C\4/C(=O)[C@@H](N(C4=O)[C@@H]5CC[C@@H]([C@@H](O5)C)O)[C@H](C)C(=O)NC)/O)C

Canonical SMILES

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Streptolydigin;  Antibiotic D-45;  Portamycin;  NSC 3360; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptolydigin
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